![molecular formula C11H11N5O2 B2370533 2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione CAS No. 405925-71-5](/img/structure/B2370533.png)
2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to play a vital role in various biological procedures and are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Pathways : A study by Noguchi and Yamada (1993) describes a synthetic route to related compounds, highlighting the potential for diverse chemical synthesis involving azomethine imine intermediates (Noguchi & Yamada, 1993).
Structural Characterization : Ashraf et al. (2019) reported on the synthesis of similar heterocycle derivatives, emphasizing the use of spectral techniques and computational analysis for structural elucidation (Ashraf et al., 2019).
Biological Applications
Urease Inhibition : Rauf et al. (2010) explored the urease inhibition of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which are structurally related, showing potential in biological activities (Rauf et al., 2010).
Antimicrobial Activity : Vlasov et al. (2022) studied the antimicrobial activity of similar heterocyclic compounds, revealing their moderate effectiveness against certain bacteria (Vlasov et al., 2022).
Wirkmechanismus
Target of Action
The compound, also known as 4,10,12-trimethyl-3,5,8,10,12-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1,4,6,8-tetraene-11,13-dione, primarily targets a variety of proteins involved in cancer progression. These targets include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .
Pharmacokinetics
These compounds are also known to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression. These effects result in the suppression of tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs or substances that compete for the same targets. Additionally, the compound’s stability can be affected by extreme pH or temperature conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-5-13-6-4-12-9-7(8(6)14-5)10(17)16(3)11(18)15(9)2/h4H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAYMLJGXZGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=NC=C2N1)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)
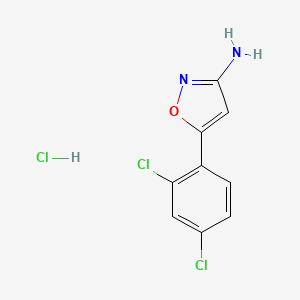
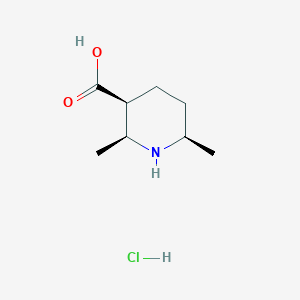


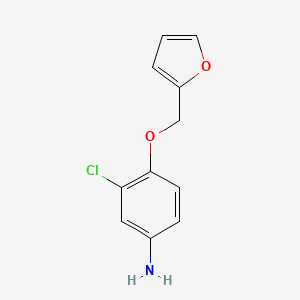
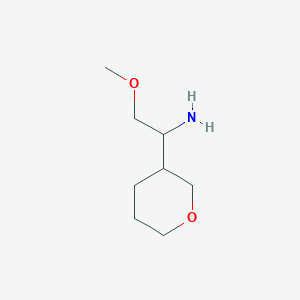

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)
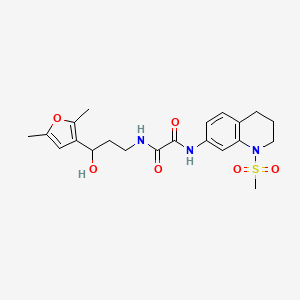

![8-(3-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370473.png)